2-Methylcyclobutane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-4(6)2-5(3)7/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLPCXNDGZJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15506-54-4 | |
| Record name | 2-methylcyclobutane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Methylcyclobutane 1,3 Dione and Analogues
Strategic Approaches to Cyclobutane (B1203170) Ring Construction
The formation of the cyclobutane ring, a strained four-membered carbocycle, presents unique synthetic challenges. Various methodologies have been developed to address these challenges, each with its own advantages and limitations.
[2+2] Cycloaddition Strategies and Limitations
[2+2] cycloaddition reactions are a primary method for constructing cyclobutane rings, involving the union of two π-systems. nih.govresearchgate.net This can be achieved through photochemical, thermal, or metal-catalyzed pathways. researchgate.netacs.org
A common approach involves the cycloaddition of ketenes with alkenes. For instance, the dimerization of ketenes can yield cyclobutane-1,3-diones. google.com The dimerization of methylketene (B14734522) would theoretically yield 2,4-dimethylcyclobutane-1,3-dione. The synthesis of 2-methylcyclobutane-1,3-dione itself can be conceptualized through the cycloaddition of methylketene and ketene (B1206846).
Limitations of [2+2] Cycloaddition:
Regioselectivity and Stereoselectivity: Controlling the orientation and stereochemistry of the substituents on the resulting cyclobutane ring can be challenging, often leading to mixtures of isomers. acs.org
Substrate Scope: The reaction of unactivated olefins, dienes, and acetylenes can be inefficient, requiring harsh conditions or specific catalysts. acs.org Lewis acid-catalyzed [2+2] cycloadditions may not tolerate substrates with Lewis basic heteroatoms, such as unprotected alcohols or amines, due to catalyst inhibition. nih.gov
Side Reactions: Competing reactions such as homodimerization can be a significant issue, particularly with unactivated species. acs.org
Table 1: Examples of [2+2] Cycloaddition for Cyclobutane Synthesis
| Reactants | Conditions | Product | Key Features/Limitations | Reference |
|---|---|---|---|---|
| Terminal Alkenes + Allenoates | Lewis Acid (e.g., Sc(OTf)₃) | 1,3-Substituted Cyclobutanes | High yield, simple conditions; limited by substrates with Lewis basic heteroatoms. | nih.gov |
| Dichloroketene + Alkenes | - | Dichlorocyclobutanones | Broad alkene scope; requires subsequent dehalogenation to access 1,3-substituted cyclobutanes. | nih.gov |
| Conjugated Enynes + Alkenes | Nickel Catalyst | Substituted Cyclobutanes | Applicable to electron-deficient and neutral alkenes; circumvents some side reactions. | researchgate.net |
| Isoquinolone + Alkene (photocycloaddition) | Chiral H-bonding template, light | Functionalized tricyclic cyclobutanes | Excellent yield, high regio-, diastereo-, and enantioselectivity. | mdpi.com |
Rearrangement-Based Syntheses
Rearrangement reactions offer an alternative pathway to cyclobutane structures. One notable example is the benzilic acid rearrangement of cyclic 1,2-diones, which leads to ring contraction. beilstein-journals.org For instance, the rearrangement of cyclobutane-1,2-dione can produce 1-hydroxycyclopropanecarboxylate. beilstein-journals.org While not directly forming a cyclobutane-1,3-dione (B95015), this highlights the utility of rearrangements in modifying cyclic systems.
Another relevant transformation is the photochemical rearrangement of this compound and its enol ether. researchgate.net Irradiation of the enol ether in moist cyclohexane (B81311) leads to the formation of 3-ethoxy-2-methyl-trans-crotonic acid, which can be photo-isomerized to the cis-isomer. researchgate.net This demonstrates a ring-opening functionalization pathway.
Cyclization of Acyclic Precursors
The construction of the cyclobutane ring can also be achieved through the intramolecular cyclization of suitably functionalized acyclic precursors. This strategy often involves the formation of one or two new carbon-carbon bonds to close the ring.
A classic method is the 1,4-dehalogenation of acyclic 1,4-dihalides, such as the Wurtz reaction of 1,4-dibromopentane (B1359787) with sodium to yield methylcyclobutane (B3344168). thieme-connect.de This type of cyclization is believed to proceed through a radical mechanism. thieme-connect.de
Another approach is the base-catalyzed aldol (B89426) condensation. For example, a convenient synthesis of 2-methylcyclopentane-1,3-dione has been reported via a base-catalyzed aldol condensation route, which could conceptually be adapted for the synthesis of four-membered rings, though with greater difficulty due to ring strain. acs.org
Enantioselective and Diastereoselective Synthesis of Substituted Cyclobutane-1,3-diones
The synthesis of chiral, non-racemic cyclobutane derivatives is of significant interest for applications in medicinal chemistry and materials science. bohrium.comacs.org Several strategies have been developed to control the stereochemistry of substituted cyclobutane-1,3-diones.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclobutane derivatives. bohrium.com Chiral phosphoric acids, for example, have been employed as catalysts in various transformations. bohrium.comresearchgate.net One such application is the catalytic desymmetrization of prochiral 2,2-disubstituted cyclobutane-1,3-diones. researchgate.net The enantioselective condensation of these diones with a primary amine, catalyzed by a chiral phosphoric acid, provides an efficient route to quaternary carbon-containing cyclobutanes with good to high yields and enantioselectivities. researchgate.net
Diastereoselective synthesis of multisubstituted cyclobutanes can be achieved through the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various reagents. rsc.org For example, the reaction of BCBs with triazolinedione or nitrosoarenes can produce multi-substituted cyclobutanes with high diastereoselectivity. rsc.org Furthermore, a diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes has been reported to access 1,1,3-trisubstituted cyclobutanes. rsc.org
Table 2: Stereoselective Syntheses of Cyclobutane Derivatives
| Starting Material | Reagent/Catalyst | Product | Stereochemical Control | Reference |
|---|---|---|---|---|
| 2,2-Disubstituted cyclobutane-1,3-diones | Primary amine, Chiral Phosphoric Acid | Quaternary carbon-containing cyclobutanes | Enantioselective desymmetrization | researchgate.net |
| Bicyclo[1.1.0]butanes | Triazolinedione or Nitrosoarenes | Multi-substituted cyclobutanes | Diastereoselective cycloaddition | rsc.org |
| Cyclobutenes | Thiols, Chinchona-based squaramide catalyst | 1,2-Disubstituted thiocyclobutanes | Diastereoselective and enantioselective sulfa-Michael addition | nih.gov |
| Bicyclo[1.1.0]butanes | tert-Butylnitrite and TEMPO | 1,1,3-Trisubstituted cyclobutanes | Diastereoselective 1,3-nitrooxygenation | rsc.org |
Functionalization and Derivatization of the this compound Core
Once the this compound core is synthesized, it can be further functionalized to create a diverse range of derivatives. The presence of the two ketone groups and the alpha-methyl group provides multiple sites for chemical modification.
The ketone groups can undergo typical carbonyl chemistry, such as reduction to the corresponding diols or condensation reactions. For example, cyclobutane-1,3-dione can be reduced to cyclobutane-1,3-diol. It can also undergo condensation with amines to form chiral compounds.
The carbon atom between the two carbonyls (C-2) is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of a wide array of substituents at this position.
Furthermore, the strained cyclobutane ring itself can be a site of reactivity, undergoing ring-opening or ring-expansion reactions under certain conditions. researchgate.net For instance, the photochemical rearrangement of this compound leads to ring-opened products. researchgate.net
Table 3: Compound Names
| Compound Name |
|---|
| 2,2,4,4-tetramethylcyclobutane-1,3-dione |
| 2,4-dimethylcyclobutane-1,3-dione |
| This compound |
| 2-methylcyclopentane-1,3-dione |
| 3-ethoxy-2-methyl-trans-crotonic acid |
| Bicyclo[1.1.0]butane |
| Cyclobutane-1,2-dione |
| Cyclobutane-1,3-diol |
| Cyclobutane-1,3-dione |
| Dichloroketene |
| Dimethylketene |
| Isobutyric anhydride |
| Ketene |
| Methylcyclobutane |
| Nitrosoarene |
| Triazolinedione |
Reactivity and Reaction Mechanisms of 2 Methylcyclobutane 1,3 Dione Systems
Photochemical Transformations and Rearrangements
The photochemistry of 2-methylcyclobutane-1,3-dione and its derivatives is characterized by a series of complex transformations and rearrangements, often dictated by the wavelength of light and the solvent used. These reactions proceed through various short-lived intermediates, leading to a diverse array of products.
Photo-isomerization Pathways of this compound and its Enol Ethers
The irradiation of this compound and its enol ethers initiates photo-isomerization pathways that are characteristic of α,β-unsaturated cyclobutenones. When the ethyl enol ether of this compound is irradiated in moist cyclohexane (B81311), it undergoes rearrangement to form 3-ethoxy-2-methyl-trans-crotonic acid. publish.csiro.au This trans-isomer can then be further photo-isomerized to the corresponding cis-isomer. publish.csiro.au Interestingly, the solvent plays a crucial role in the product distribution; in moist diethyl ether, the cis-isomer is the major product. publish.csiro.au This solvent-dependent outcome suggests that rotation around a carbon-carbon single bond in a β,γ-unsaturated carboxylic acid intermediate is influenced by the surrounding medium. publish.csiro.au
Direct irradiation of diazocarbonyl compounds like 2-diazocyclopentane-1,3-diones typically leads to the elimination of nitrogen and the formation of carbenes or ketenes, which then undergo further reactions such as the Wolff rearrangement. d-nb.info However, under sensitized photoexcitation conditions, an alternative pathway can be accessed, avoiding the elimination of dinitrogen. d-nb.infobeilstein-journals.org
Mechanistic Intermediates in Photochemical Reactions
The photochemical reactions of cyclobutanediones, including this compound, are proposed to proceed through highly reactive and transient intermediates. One such key intermediate is the oxacarbene. The formation of oxacarbenes in the photolysis of substituted cyclobutanones has been demonstrated. datapdf.comacs.org These cyclic oxacarbenes can then undergo further reactions, such as ring expansion. acs.org
Another critical set of intermediates in the photochemistry of these systems are bisketenes. For instance, the photolysis of 1,2,3-indantrione under high-intensity laser-jet conditions is believed to proceed through a cyclohexadiene-1,2-bisketene intermediate, which can then undergo a photochemical electrocyclization to form benzocyclobutenedione. sci-hub.se
In the context of diazodiketones, the nature of the excited state (singlet or triplet) dictates the reaction pathway. Direct irradiation often leads to singlet-excited states, resulting in nitrogen elimination and the formation of carbenes or ketenes. d-nb.info In contrast, sensitized photoexcitation generates triplet-excited states, which can undergo alternative reactions, such as the insertion of the terminal nitrogen atom of the diazo group into a C-H bond of a solvent molecule like THF. d-nb.infobeilstein-journals.org
Thermal Reactions and Skeletal Rearrangements
Thermal activation of this compound and related systems can induce significant skeletal rearrangements, leading to the formation of different ring systems.
Ring Expansion to Cyclopentane (B165970) Derivatives
Cyclobutane (B1203170) derivatives can be converted into cyclopentane rings through various synthetic strategies. While there isn't extensive direct literature on the thermal ring expansion of this compound itself, the conversion of cyclobutanone (B123998) derivatives to cyclopentanones is a known transformation. For example, 1-vinylcyclopropanol undergoes thermal ring-expansion to yield 2-methylcyclobutanone. rsc.org This suggests the possibility of similar rearrangements for appropriately substituted cyclobutane-1,3-diones. The synthesis of 2-methylcyclopentane-1,3-dione has been achieved through methods like the catalytic reduction of 2-methylcyclopentane-1,3,5-trione. orgsyn.org A variety of methods have been developed for the synthesis of cyclopentane derivatives, including those that could potentially start from cyclobutane precursors. baranlab.orgorganic-chemistry.org
Retro [2+2] Cycloaddition Processes
The thermal decomposition of cyclobutane derivatives can occur via a retro [2+2] cycloaddition pathway. For example, the thermolysis of 2,2-dimethyl-1-vinylcyclobutane yields isobutene and butadiene as primary products, indicative of a cycloreversion process. lookchem.com Similarly, the pyrolysis of 2,2,4,4-tetramethylcyclobutane-1,3-dione is a known method to generate dimethylketene. lookchem.comthieme-connect.de This process represents a retro [2+2] cycloaddition, where the four-membered ring cleaves to form two ketene (B1206846) molecules. This reactivity highlights the thermal lability of the cyclobutane ring in these dione (B5365651) systems.
Cycloaddition Reactions (e.g., [2+1], [2+2], [4+2])
This compound and its analogs can participate in various cycloaddition reactions, providing pathways to more complex molecular architectures.
The addition of carbenes to the carbonyl or thiocarbonyl groups of cyclobutane-1,3-dione (B95015) derivatives represents a form of [2+1] cycloaddition. mdpi.comresearchgate.netresearchgate.net For instance, the reaction of dihalocarbenes with thioketones derived from 2,2,4,4-tetramethylcyclobutane-1,3-dione has been studied. mdpi.com These reactions can proceed stepwise through a thiocarbonyl ylide intermediate or in a single step, depending on the nature of the carbene. mdpi.com
The formation of the cyclobutane ring itself is often achieved through a [2+2] cycloaddition. The dimerization of ketenes is a classic example, which can lead to cyclobutane-1,3-dione structures. uis.edu.co Photochemical [2+2] cycloadditions are also a powerful tool for constructing cyclobutane rings. ysu.amresearchgate.netbeilstein-journals.org For example, the de Mayo reaction involves the photo-induced [2+2] cycloaddition of an enolized 1,3-diketone with an alkene. researchgate.net Furthermore, these cyclobutane products can sometimes undergo retro [2+2] cycloadditions under thermal or photochemical conditions. publish.csiro.au
While less common for cyclobutane-1,3-diones themselves, related systems can participate in [4+2] cycloaddition (Diels-Alder) reactions. Vinylketenes, which can be generated from cyclobutenones, are known to react with olefins in a [4+2] manner. soton.ac.uk
Carbene Additions to Cyclobutane-1,3-dithione Analogues: Stepwise vs. Concerted Mechanisms
Computational studies, particularly Density Functional Theory (DFT) calculations on analogues like 2,2,4,4-tetramethylcyclobutane-1,3-dithione, provide significant insight into the mechanisms of carbene additions to the thiocarbonyl group, which serves as a proxy for the carbonyl group in the target molecule. nih.govnih.govmdpi.com The reaction pathway is highly dependent on the electronic nature of the carbene involved. nih.gov
Two primary competitive mechanisms are considered: a stepwise route involving the formation of a thiocarbonyl ylide intermediate, and a concerted one-step [2+1] cycloaddition. nih.govresearchgate.net
Nucleophilic and Less Electrophilic Carbenes : In contrast, nucleophilic carbenes like dimethoxycarbene (:C(OMe)₂) and less electrophilic dihalocarbenes such as difluorocarbene (:CF₂) follow a different path. nih.govnih.gov These carbenes tend to react via a one-step, though potentially asynchronous, [2+1] cycloaddition pathway. nih.gov The reaction is initiated by an attack on the C=S bond, without the formation of a stable intermediate ylide. nih.govmdpi.com Computational analysis shows that difluorocarbene behaves more like a nucleophilic species in these reactions, similar to dimethoxycarbene. nih.govmdpi.com
The following table summarizes the mechanistic findings based on DFT studies of carbene additions to cyclobutane-1,3-dithione analogues. nih.govnih.govmdpi.com
| Carbene Type | Example Carbenes | Initial Interaction Site | Mechanism | Intermediate |
|---|---|---|---|---|
| Electrophilic | Dichlorocarbene (:CCl₂), Dibromocarbene (:CBr₂) | Sulfur Atom | Stepwise | Thiocarbonyl Ylide |
| Nucleophilic/Less Electrophilic | Difluorocarbene (:CF₂), Dimethoxycarbene (:C(OMe)₂) | C=S Bond | Concerted [2+1] Cycloaddition | None |
Intramolecular and Intermolecular Cycloadditions
The cyclobutane-1,3-dione skeleton is often synthesized through cycloaddition reactions, and its derivatives can participate in further cycloaddition processes.
Intermolecular Cycloadditions : The most fundamental route to the cyclobutane-1,3-dione ring system is the [2+2] cycloaddition (dimerization) of ketenes. wikipedia.orguis.edu.co While ketene itself primarily dimerizes to form diketene (B1670635), substituted ketenes can dimerize to yield 1,3-cyclobutanedione derivatives. wikipedia.org For instance, 2,2,4,4-tetramethylcyclobutane-1,3-dione is formed from the dimerization of dimethylketene. wikipedia.org This highlights the role of [2+2] cycloadditions in forming the core structure. Furthermore, the strained ring of cyclobutane derivatives makes them valuable substrates in various cycloaddition reactions, including photochemical [2+2] cycloadditions. mdpi.comacs.org
Intramolecular Cycloadditions : The potential for intramolecular cycloadditions exists when the this compound core is appended with a suitable reactive partner, such as a diene. sandiego.edu While specific examples for this compound are not extensively documented, the principles of intramolecular cycloadditions involving cyclobutane systems are well-established. sandiego.eduthieme-connect.de Such reactions can lead to the formation of complex polycyclic structures. For example, intramolecular [2+2] cycloadditions of alkenylketenes are a known method for constructing bicyclic systems, such as bicyclo[3.2.0]heptan-6-ones. thieme-connect.de
Nucleophilic and Electrophilic Reactivity of the Diketone Moiety
The presence of two carbonyl groups in a 1,3-relationship confers significant reactivity upon the this compound molecule. The acidity of the protons at the C2 (alpha) position is greatly enhanced, facilitating the formation of a stabilized enolate ion. beilstein-journals.orglibretexts.org This enolate is a key intermediate in many reactions.
Aldol (B89426) Condensations and Related Carbonyl Reactions
The aldol condensation is a cornerstone reaction involving the enolate of a carbonyl compound. sigmaaldrich.com In the case of this compound, the generation of an enolate by deprotonation at the C2 position allows it to act as a nucleophile, attacking an electrophilic carbonyl compound.
Intramolecular aldol reactions are particularly relevant for dicarbonyl compounds. libretexts.orgyoutube.com For example, base-catalyzed intramolecular aldol condensation of 2,5-hexanedione (B30556) is a key step in producing 3-methylcyclopent-2-enone. rsc.org While the strained nature of the cyclobutane ring in the target molecule presents unique considerations, the fundamental principle of enolate formation and subsequent nucleophilic attack remains. However, for some 1,3-diketones, the high acidity of the alpha-protons can lead to complete deprotonation, forming a stable enolate that may be less reactive in subsequent condensation steps under certain conditions. libretexts.org
Recent studies have demonstrated the utility of related cyclobutane-1,3-dione systems in asymmetric catalysis. Chiral phosphoric acids have been used to catalyze the enantioselective condensation of 2,2-disubstituted cyclobutane-1,3-diones with amines or hydrazines, proceeding through a desymmetrization of the prochiral dione. researchgate.net
Functionalization at Alpha-Positions
The enhanced acidity of the methine proton at the C2 position, situated between the two carbonyl groups, makes this site a prime target for functionalization via enolate chemistry. beilstein-journals.orgresearchgate.net Upon treatment with a suitable base, this compound readily forms a nucleophilic enolate. This enolate can then be trapped by a variety of electrophiles, allowing for the introduction of new functional groups at the alpha-position.
This strategy is central to the asymmetric desymmetrization of prochiral cyclobutane-1,3-diones. researchgate.net For example, organocatalyzed aldol reactions have been used for the desymmetrization of 3-substituted cyclobutanones, where an enolate intermediate is trapped by an aldehyde. mdpi.com Similarly, the catalytic enantioselective condensation of 2,2-disubstituted cyclobutane-1,3-diones with primary amines demonstrates a powerful method for functionalization, creating chiral quaternary carbon centers with high efficiency and enantioselectivity. researchgate.net These reactions underscore the synthetic versatility of the enolate derived from the cyclobutane-1,3-dione core.
Computational and Theoretical Studies on 2 Methylcyclobutane 1,3 Dione and Analogues
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical methods are pivotal in understanding the molecular structure and conformational preferences of 2-methylcyclobutane-1,3-dione and its analogues. These computational techniques provide insights into geometries, energies, and electronic properties that are often challenging to determine experimentally.
Density Functional Theory (DFT) has become a standard tool for investigating the properties of cyclobutane-1,3-dione (B95015) systems due to its balance of computational cost and accuracy. youtube.comnumberanalytics.com The choice of the functional and basis set is crucial for obtaining reliable results. numberanalytics.com
For cyclobutane-1,3-dione and its derivatives, various DFT methods have been employed. For instance, the M06-2X functional combined with the 6-31+G(d,p) basis set has been used to explore the keto-enol tautomerization of β-cyclodiones, including cyclobutane-1,3-dione. semanticscholar.orgnih.gov This level of theory is chosen for its effectiveness in describing non-covalent interactions and thermochemistry. semanticscholar.org Other studies on related cyclobutanedione systems have utilized functionals like B3LYP and B3PW91 with basis sets such as 6-31G(d,p) and 6-311+G(d,p) to study molecular structures and vibrational spectra. dergipark.org.trresearchgate.net
The selection of a basis set involves several considerations. stackexchange.com Larger basis sets, such as those of the triple-zeta (TZ) quality and those including diffuse functions (e.g., aug-cc-pVXZ), generally provide more accurate results, especially for properties like electron affinity and non-covalent interactions. stackexchange.comchemrxiv.org For instance, diffuse functions are important for describing the behavior of electrons far from the nucleus, which is relevant in anions and excited states. Polarization functions (e.g., d,p) are nearly always important for accurately describing bonding environments. stackexchange.com The choice is often a compromise between the desired accuracy and the computational resources available, especially for larger molecular systems. numberanalytics.com
A comparative study on cyclobutanone (B123998) and 1,2-cyclobutanedione (B1595057) using methods like B3LYP, LSDA, and B3PW91 with the 6-31G(d,p) basis set found that the B3PW91 method yielded results closest to experimental data for structural parameters. researchgate.net For investigating reactions in solution, implicit solvent models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are often incorporated into the DFT calculations to account for bulk solvent effects. semanticscholar.orgnih.govbeilstein-journals.orgacs.org
Table 1: Examples of DFT Functionals and Basis Sets Used in Studies of Cyclobutane-1,3-dione Analogues
| Compound/System Studied | DFT Functional | Basis Set | Purpose of Study | Reference |
|---|---|---|---|---|
| β-Cyclodiones (including Cyclobutane-1,3-dione) | M06-2X | 6-31+G(d,p) | Keto-enol tautomerization | semanticscholar.orgnih.gov |
| 2,2,4,4-tetramethylcyclobutane-1,3-dithione | wb97xd | 6-311g(d,p) | Reaction mechanisms with carbenes | mdpi.comresearchgate.net |
| Cyclobutane-1,2-dione | M06-2X | 6-31+G(d,p) | Base-catalyzed rearrangement | beilstein-journals.org |
| 2-chloro-1-cyclobutyl-butane-1,3-dione | B3LYP, M062X, ωB97XD | 6-311+G(d,p), 6-31G(d), def2-TZVP | Molecular geometry and keto-enol tautomerism |
The cyclobutane (B1203170) ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. nih.govopenochem.orgmasterorganicchemistry.com Unlike a planar square which would have internal angles of 90°, cyclobutane adopts a puckered or "butterfly" conformation to relieve some of the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. masterorganicchemistry.comlibretexts.orglibretexts.org This puckering, however, slightly decreases the C-C-C bond angles to around 88°, thereby increasing the angle strain. libretexts.orglibretexts.org The total ring strain in cyclobutane is approximately 26.3 kcal/mol. nih.govmasterorganicchemistry.com
The introduction of substituents, such as a methyl group in this compound, can influence the degree of puckering and the conformational preferences of the ring. The presence of sp²-hybridized carbon atoms in cyclobutane-1,3-dione alters the geometry compared to cyclobutane itself. The C-C-C bond angles involving the carbonyl groups are expected to be different from the sp³-hybridized carbons.
Computational studies on substituted cyclobutanes have shown that the degree of puckering can be quantified by the dihedral angle between adjacent carbon atoms. For instance, in 2-chloro-1-cyclobutyl-butane-1,3-dione, DFT calculations revealed a puckered cyclobutyl ring with a dihedral angle of 25°–30°. The puckering of the cyclobutane ring is a dynamic process, with the ring rapidly inverting between equivalent puckered conformations. masterorganicchemistry.com This conformational flexibility is an important characteristic of cyclobutane systems and can impact their reactivity.
Table 2: Ring Strain Data for Cycloalkanes
| Cycloalkane | Ring Strain (kcal/mol) | Primary Sources of Strain |
|---|---|---|
| Cyclopropane | 27.6 - 28.1 | Angle strain, Torsional strain |
| Cyclobutane | 26.3 | Angle strain, Torsional strain |
| Cyclopentane (B165970) | 7.1 | Torsional strain |
| Cyclohexane (B81311) | ~0 | Negligible |
Data sourced from references nih.govmasterorganicchemistry.com.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound and its analogues. acs.orgmdpi.com By mapping out the potential energy surface, researchers can identify intermediates, transition states, and determine the energetic feasibility of various reaction pathways. mdpi.com
A key aspect of mechanistic studies is the characterization of transition state (TS) structures and the calculation of the associated activation energy barriers. beilstein-journals.orgacs.org The transition state represents the highest energy point along the reaction coordinate, and its geometry provides crucial information about the bond-making and bond-breaking processes.
For example, DFT calculations have been used to study the keto-enol tautomerization of cyclobutane-1,3-dione. semanticscholar.orgnih.gov The activation free energy barrier for this process was calculated to be 70.3 kcal/mol at the M062X-SMDaq/6-31+G(d,p)//M062X/6-31+G(d,p) level of theory, indicating that this tautomerization is not favored due to the ring strain developed in the transition state geometry. semanticscholar.orgnih.gov
In another study on the reaction of 2,2,4,4-tetramethylcyclobutane-1,3-dithione with dichlorocarbene, a stepwise mechanism was identified. mdpi.com The computational study, using the wb97xd/6-311g(d,p)(PCM) level of theory, located two transition states and an intermediate thiocarbonyl ylide. mdpi.com The first transition state had a Gibbs free energy of activation of approximately 10 kcal/mol. mdpi.com
Computational studies on the base-catalyzed rearrangement of cyclobutane-1,2-dione also highlight the importance of transition state analysis. The reaction proceeds through several intermediates and transition states, with the calculations helping to delineate the complex reaction pathway. beilstein-journals.org The structures of these stationary points, including bond distances and angles, are meticulously analyzed to understand the transformation process. beilstein-journals.org
Table 3: Calculated Activation Free Energy Barriers (ΔG‡) for Reactions of Cyclobutane-1,3-dione and Analogues
| Reaction | Compound | Computational Method | ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|---|
| Keto-enol Tautomerization | Cyclobutane-1,3-dione | M062X-SMDaq/6-31+G(d,p) | 70.3 | semanticscholar.orgnih.gov |
| Water-assisted Keto-enol Tautomerization (1 H₂O) | Cyclobutane-1,2-dione | M062X-SMDaq/6-31+G(d,p) | 37.9 | nih.govresearchgate.net |
| Addition of Dichlorocarbene | 2,2,4,4-tetramethylcyclobutane-1,3-dithione | wb97xd/6-311g(d,p)(PCM) | ~10 (for first step) | mdpi.com |
| Nitrogen Extrusion from 1,1-diazene intermediate | Pyrrolidine derivative leading to a cyclobutane | (U)M06-2X-D3/6-311G(d,p) | 17.7 | acs.org |
The solvent can play a crucial role in chemical reactions, and computational models are used to account for these effects. nih.gov Solvent effects can be modeled either explicitly, by including individual solvent molecules in the calculation, or implicitly, using a continuum model that represents the solvent as a medium with a specific dielectric constant. acs.org
In the study of the keto-enol tautomerization of β-cyclodiones, both explicit water molecules and the implicit SMD solvation model were used. semanticscholar.orgnih.gov It was found that water molecules can act as catalysts, significantly lowering the activation energy barriers for tautomerization. For instance, the presence of one water molecule reduces the activation barrier for cyclobutane-1,2-dione tautomerization from a very high value to 37.9 kcal/mol. nih.govresearchgate.net A two-water-assisted process further lowers the barrier by about 10 kcal/mol compared to the one-water-assisted pathway. nih.gov
The influence of bulk solvent polarity has also been investigated. For cyclic diones, the formation of the enol form is generally favored in more polar solvents. nih.gov Calculations using the SMD model in solvents like water (ε = 78.8), acetonitrile (B52724) (ε = 35.7), and n-hexane (ε = 1.9) showed that polar solvents stabilize the enol form to a greater extent. nih.gov Similarly, in the study of carbene additions to a cyclobutane-1,3-dithione, the PCM model for chloroform (B151607) was used to simulate the reaction environment. mdpi.com
Electronic Structure Analysis and Reactivity Descriptors
The electronic structure of this compound dictates its reactivity. Computational methods provide a wealth of information about the electronic properties of molecules, including the energies and shapes of frontier molecular orbitals (HOMO and LUMO), charge distributions, and electrostatic potentials.
Analysis of the HOMO and LUMO is fundamental to understanding chemical reactivity through frontier molecular orbital theory. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For cyclobutane-1,3-diones, the carbonyl groups are key features, with the lone pairs on the oxygen atoms contributing to the HOMO and the π* orbitals of the C=O bonds contributing to the LUMO.
Reactivity descriptors derived from DFT, such as the dual descriptor and local hypersoftness, can provide more nuanced insights into the reactive sites of a molecule. These descriptors help to predict where a molecule is most likely to be attacked by electrophiles or nucleophiles. For example, in a study of substituted ketene (B1206846) dimerization, thermodynamic and kinetic control were analyzed to predict the formation of cyclobutane-1,3-dione type dimers. acs.org
The molecular electrostatic potential (MESP) is another useful tool. It maps the electrostatic potential onto the electron density surface of a molecule, visually indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MESP would show negative potential around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential near the hydrogen atoms.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these frontier orbitals are key to understanding reaction pathways.
In the context of this compound and its analogues, FMO theory helps to rationalize their behavior in various chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. ijarset.com
For the parent compound, cyclobutane-1,3-dione, the frontier orbitals are influenced by the two carbonyl groups. uis.edu.co The LUMO is expected to be localized on the carbonyl carbons, making them susceptible to nucleophilic attack, while the HOMO would involve the lone pairs of the oxygen atoms. The introduction of a methyl group at the C2 position in this compound introduces an electron-donating inductive effect, which would raise the energy of the HOMO and LUMO levels compared to the unsubstituted ring. However, the fundamental nature of the frontier orbitals remains similar, governing the compound's reactivity profile.
Table 1: Key Concepts of FMO Theory in Reactivity Analysis
| Concept | Description | Relevance to this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | Involves oxygen lone pairs; participates in reactions with electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | Localized on carbonyl carbons; site of attack for nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. ijarset.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule. uni-muenchen.de It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactivity towards charged species. uni-muenchen.de MEP maps use a color scale to denote different potential regions: red typically indicates areas of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net
For this compound, an MEP map would clearly show regions of high negative potential (red) concentrated around the electronegative oxygen atoms of the two carbonyl groups. These sites are the most likely points for electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the methyl and methylene (B1212753) groups. The carbonyl carbon atoms, while not on the van der Waals surface, are electron-deficient and represent the primary sites for nucleophilic attack. The MEP map thus provides a visual representation of the molecule's charge landscape, highlighting the electrophilic and nucleophilic centers that govern its interactions.
Global Reactivity Indices (e.g., Chemical Potential, Hardness, Electrophilicity)
Global reactivity indices, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. mdpi.comresearchgate.net These indices include chemical potential (μ), hardness (η), and electrophilicity (ω).
Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. Molecules with higher chemical potential are better electron donors. It is calculated from the energies of the HOMO and LUMO as μ ≈ (EHOMO + ELUMO) / 2. ijarset.com
Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A smaller hardness value indicates a more reactive molecule. It is calculated as η ≈ (ELUMO - EHOMO) / 2. ijarset.com
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). ijarset.com
Table 2: Global Reactivity Indices for a Cyclobutane-1,3-dione Analogue *
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) |
|---|---|---|---|
| 2,2,4,4-Tetramethylcyclobutane-1,3-dithione | -4.24 | 3.48 | 2.58 |
| 3-Thioxo-2,2,4,4-tetramethylcyclobutanone | -4.35 | 4.04 | 2.35 |
*Data is for thioketone analogues and provides insight into the reactivity of the ring system. mdpi.com
Thermochemical Predictions and Stability Analysis
Theoretical methods are also employed to predict the thermochemical properties and relative stabilities of this compound and its related isomers and tautomers.
Group Additivity Value (GAV) Methodology for Cyclobutane Derivatives
The Group Additivity Value (GAV) methodology is an estimation method used to predict the thermochemical properties of organic molecules, such as the enthalpy of formation (ΔHf°). nist.govresearchgate.net This approach assumes that the properties of a large molecule can be calculated by summing the contributions of its constituent chemical groups. nist.gov For cyclic molecules, correction factors for ring strain are also required.
The GAV method has been extended and refined to include cyclobutane derivatives. acs.org This involves calculating the thermochemical properties of a base set of molecules using high-level computational procedures and then performing a linear regression to derive the specific GAVs for groups present in these structures. acs.org For this compound, the GAVs for groups such as C-(CO)₂(C)(H) and CO-(C)₂ would be essential, along with a significant ring strain correction for the four-membered ring. This methodology allows for the rapid and accurate estimation of thermochemical data for a wide range of cyclobutane derivatives where experimental data is lacking. acs.orgmdpi.com
Relative Stability of Diketone Tautomers and Isomers
Like other β-diketones, this compound can theoretically exist in equilibrium with its enol tautomer, 3-hydroxy-2-methylcyclobut-2-enone. Generally, the keto form of simple ketones is more stable than the enol form. leah4sci.com However, for β-dicarbonyl compounds, factors like conjugation and intramolecular hydrogen bonding can significantly stabilize the enol form. quora.commasterorganicchemistry.com
In the case of cyclobutane-1,3-dione, theoretical calculations have shown that the diketone form is thermodynamically more stable than its enol tautomer in the gas phase. acs.org The gas-phase heat of tautomerization for the parent cyclobutane-1,3-dione is calculated to be 6.0 kcal/mol, favoring the diketo form. acs.org This contrasts with acyclic β-diketones where the enol form is often more stable. acs.org The increased stability of the diketo form in the cyclobutane system is attributed to the geometric constraints of the four-membered ring, which may prevent the optimal planar arrangement required for strong resonance and intramolecular hydrogen bonding in the enol tautomer. The presence of a methyl group is not expected to fundamentally alter this preference. However, it is noted that in polar solvents, the enol tautomer can be present in substantial amounts due to favorable interactions with the solvent. acs.org
Regarding isomers, studies on substituted cyclobutane-1,3-diones have shown they are generally more stable than their corresponding substituted diketene (B1670635) isomers. acs.org This suggests that under conditions of thermodynamic control, the formation of cyclobutane-1,3-dione type structures is favored during the dimerization of alkylketenes. acs.org
Advanced Spectroscopic Applications in Structural and Mechanistic Investigations
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic compounds in solution. weebly.comresearchgate.net By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom in a molecule can be elucidated. researchgate.net For derivatives of 2-methylcyclobutane-1,3-dione, NMR is crucial for confirming the presence and connectivity of the cyclobutane (B1203170) ring and its substituents.
In studies of complex cyclobutane derivatives, ¹H NMR spectra typically show signals for the methyl group protons, as well as the methylene (B1212753) and methine protons of the cyclobutane ring. semanticscholar.org For instance, in a study of a cyclobutane-derived thiazole–thiourea hybrid, the methyl group protons attached to the cyclobutane ring appeared as a singlet, while the cyclobutane methylene and methine protons were observed as multiplets. semanticscholar.org ¹³C NMR spectroscopy complements this by providing signals for all unique carbon atoms, including the carbonyl carbons of the dione (B5365651) functionality and the carbons of the cyclobutane ring. semanticscholar.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for more complex structures to establish correlations between protons and carbons, which is essential for unambiguous structural assignment. researchgate.net While specific NMR data for the parent this compound is not extensively detailed in the provided results, the application of these techniques to its derivatives demonstrates their utility in confirming the core structure and stereochemistry. semanticscholar.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Cyclobutane Derivative The following table is based on data for a complex derivative containing a methylcyclobutyl moiety and is for illustrative purposes to show the types of signals expected.
Vibrational Spectroscopy (Infrared, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within a molecule. spectroscopyonline.com These methods are particularly sensitive to the vibrations of chemical bonds, offering insights into molecular structure and conformation. osti.gov
For this compound and its derivatives, IR spectroscopy is instrumental in identifying the characteristic stretching vibrations of the carbonyl (C=O) groups. These typically appear as strong absorption bands in the region of 1700-1800 cm⁻¹. The exact frequency can provide clues about ring strain and electronic effects. C-H stretching vibrations of the methyl and cyclobutane ring protons are also readily observed. semanticscholar.org
Raman spectroscopy provides complementary information. While strong in the IR, the carbonyl stretch may be weaker in the Raman spectrum. Conversely, C-C bond vibrations within the ring, which might be weak in the IR, can be more prominent in the Raman spectrum. spectroscopyonline.com The combination of both techniques allows for a more complete vibrational assignment.
In a study on a related cyclobutane derivative, the experimental FTIR spectrum showed N-H and C-H stretching vibrations around 2800-3300 cm⁻¹, and C=C and C=N group bands at approximately 1500-1650 cm⁻¹. semanticscholar.org Theoretical calculations are often used to aid in the assignment of these vibrational modes. researchgate.netresearchgate.net
Table 2: Typical Vibrational Frequencies for Cyclobutane Derivatives This table presents typical ranges for vibrational modes found in substituted cyclobutane compounds as described in the literature.
X-ray Crystallography for Solid-State Structural Confirmation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. nih.gov
For cyclobutane systems, X-ray crystallography can definitively establish the puckered nature of the four-membered ring. Studies on derivatives of this compound reveal that the cyclobutane ring is typically non-planar. researchgate.netnih.govresearchgate.net For example, in one derivative, the cyclobutane ring was found to be puckered with a dihedral angle of 19.60 (13)°. researchgate.net This deviation from planarity is a key structural feature of many cyclobutane compounds. cdnsciencepub.com
Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces. mdpi.comlibretexts.org These interactions are crucial for understanding the packing of molecules in the solid state and can influence the physical properties of the material. mdpi.com In the crystal structure of one complex cyclobutane derivative, molecules were linked by intermolecular O-H···N and weak C-H···O hydrogen bonds. nih.govresearchgate.net
Table 3: Selected Crystallographic Data for a Substituted Methylcyclobutane (B3344168) Derivative Data is from a representative complex containing a methylcyclobutane ring to illustrate the type of information obtained.
Correlation of Experimental Spectroscopic Data with Theoretical Models
To gain a deeper understanding of the structural and electronic properties, experimental spectroscopic data are often correlated with theoretical models derived from quantum chemical calculations, such as Density Functional Theory (DFT). acs.orgresearchgate.net These computational methods can predict molecular geometries, vibrational frequencies, and NMR chemical shifts. researchgate.net
By comparing the calculated spectra with the experimental data, a more confident assignment of the observed spectral features can be made. For example, calculated vibrational frequencies are often scaled to account for systematic errors in the theoretical methods, and the resulting values are compared with experimental IR and Raman spectra to assign specific vibrational modes. researchgate.net Similarly, Gauge-Including Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts, which can then be correlated with experimental values to validate the proposed structure. nih.gov
This synergy between experimental and theoretical approaches is powerful. Discrepancies between calculated and experimental data can point to subtle structural features or environmental effects not initially considered. Theoretical calculations have been used to analyze the relative stability of ketene (B1206846) dimers, including cyclobutane-1,3-diones, and to investigate their thermochemical properties. acs.org In the study of complex cyclobutane derivatives, DFT calculations have been employed to support the molecular geometry determined by X-ray crystallography and to aid in the assignment of IR and NMR spectral bands, showing excellent agreement between theoretical and experimental findings. researchgate.net
Role of 2 Methylcyclobutane 1,3 Dione and Analogues As Synthetic Building Blocks
Precursors for Polycyclic and Spirocyclic Frameworks
The cyclobutane-1,3-dione (B95015) scaffold is a valuable precursor for the synthesis of complex carbocyclic systems, including polycyclic and spirocyclic frameworks. The inherent ring strain of the four-membered ring can be harnessed as a driving force in rearrangement and ring-expansion reactions, while the dicarbonyl functionality allows for the construction of new rings through annulation strategies.
Functionalized cyclobutanes are important structural motifs found in numerous bioactive natural products and serve as precursors to other cycloalkane derivatives and heterocyclic compounds. researchgate.net The construction of spirocycles, compounds containing two rings connected by a single common atom, is a significant area of focus in medicinal chemistry as it introduces three-dimensionality. One common strategy to build these frameworks involves intramolecular additions or cycloadditions. For instance, the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione has been achieved through the spirolation of indene-1,3-dione with 1,3-dibromopropane, demonstrating a method to construct a cyclobutane (B1203170) ring as part of a spirocyclic system. ajgreenchem.com
Furthermore, [2+2] photocycloaddition reactions are a powerful tool for creating cyclobutane rings, which can then be elaborated into more complex polycyclic structures. For example, a photocycloaddition was employed as a key step in the synthesis of the natural product kelsoene, where a bicyclic intermediate underwent cycloaddition with ethylene (B1197577) to form the tricyclic core. oregonstate.edu While specific examples starting directly from 2-methylcyclobutane-1,3-dione are not extensively documented, its structure lends itself to similar transformations, such as Michael-Dieckmann-type reactions, which provide access to the substituted cyclobutane skeleton. rsc.org
| Reaction Type | Starting Material Analogue | Resulting Framework | Description |
|---|---|---|---|
| Spirolation | Indene-1,3-dione | Spirocyclic | Reaction with a di-electrophile (e.g., 1,3-dibromopropane) to form a new spiro-fused cyclobutane ring. ajgreenchem.com |
| [2+2] Photocycloaddition | Substituted Cyclopentenone | Polycyclic | Light-induced cycloaddition with an alkene to form a fused cyclobutane ring, creating a tricyclic system. oregonstate.edu |
| Annulation Reactions | 2-Methylcyclopentane-1,3-dione | Polycyclic | Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation to build a new six-membered ring. study.comresearchgate.net |
Application in Complex Organic Synthesis (e.g., Natural Products, Steroids, Cuparenone)
While this compound itself is a valuable synthetic intermediate, its five-membered ring analogue, 2-methylcyclopentane-1,3-dione, has been more prominently featured as a key building block in the total synthesis of several important natural products, including steroids and the sesquiterpene cuparenone. medchemexpress.comresearchgate.netorgsyn.org The chemistry of these analogues highlights the utility of cyclic 1,3-diones in constructing complex molecular skeletons.
The total synthesis of steroids, for example, often relies on the construction of the characteristic tetracyclic ring system. 2-Methylcyclopentane-1,3-dione has been widely used as a precursor for the C and D rings of the steroid nucleus. medchemexpress.comorgsyn.org A pivotal strategy involves the Robinson annulation reaction, where the dione (B5365651) undergoes a Michael addition with an α,β-unsaturated ketone (e.g., methyl vinyl ketone), followed by an intramolecular aldol condensation to form a new six-membered ring fused to the original cyclopentane (B165970). study.comresearchgate.net This methodology provides a powerful and convergent route to build the core structure of steroids. libretexts.org
| Starting Material Analogue | Key Reaction | Target Compound Class/Molecule | Significance |
|---|---|---|---|
| 2-Methylcyclopentane-1,3-dione | Robinson Annulation | Steroids | Serves as a foundational building block for the C/D ring system of the steroid nucleus. medchemexpress.comorgsyn.org |
| 2-Methylcyclopentane-1,3-dione | Multi-step Synthesis | (±)-α-Cuparenone | Enables an efficient and short synthesis of this sesquiterpene natural product. researchgate.net |
Development of Complex Heterocyclic Systems
The 1,3-dicarbonyl motif of this compound is a classic and reliable functional group for the synthesis of a wide variety of heterocyclic systems. The two carbonyl groups can react with binucleophiles—reagents containing two nucleophilic centers—in condensation reactions to form new five- or six-membered heterocyclic rings fused to or incorporating the cyclobutane core.
This approach is widely used with analogous 1,3-diones, such as cyclohexane-1,3-diones, to prepare a diverse array of nitrogen, sulfur, and oxygen-containing heterocycles. researchgate.netresearchgate.net By extension, this compound can serve as a precursor to novel cyclobutane-fused heterocyclic systems.
Nitrogen Heterocycles: Condensation with hydrazine (B178648) or its derivatives would yield cyclobutane-fused pyrazoles. Reaction with hydroxylamine (B1172632) could produce isoxazole (B147169) derivatives, while amidines could be used to form pyrimidine (B1678525) systems. chalmers.seorganic-chemistry.orgnih.govmdpi.com
Sulfur Heterocycles: The dione can be reacted with reagents like Lawesson's reagent or phosphorus pentasulfide to convert the carbonyl groups into thiocarbonyls, which are intermediates for sulfur-containing heterocycles like dithiolethiones. mdpi.comorganic-chemistry.orgresearchgate.netnih.gov Ketene (B1206846) dithioacetals, which are useful intermediates for preparing sulfur heterocycles, can be synthesized from related cyclic diones. nih.gov
Oxygen Heterocycles: While less common via simple condensation, the dione can be a precursor to oxygen-containing heterocycles through multi-step sequences, such as Baeyer-Villiger oxidation to form lactones.
These annulation reactions provide a modular approach to constructing complex heterocyclic frameworks where the cyclobutane unit imparts conformational rigidity and a specific three-dimensional geometry. rsc.org
| Binucleophile Reagent | Expected Heterocyclic Product Core | General Reaction Type |
|---|---|---|
| Hydrazine (H₂N-NH₂) | Cyclobutane-fused Pyrazole | Condensation |
| Hydroxylamine (H₂N-OH) | Cyclobutane-fused Isoxazole | Condensation |
| Urea/Thiourea | Cyclobutane-fused Pyrimidinone/Thione | Condensation |
| Lawesson's Reagent | Cyclobutane-fused Dithiolethione | Thionation/Cyclization |
Synthesis of Specialized Chemical Probes and Dyes (e.g., Squaraine Dyes with Cyclobutane-1,3-dione Scaffolds)
The cyclobutane-1,3-dione scaffold is the central structural component of squaraine dyes, a class of molecules known for their intense and sharp absorption and fluorescence properties, typically in the red to near-infrared (NIR) region. wikipedia.orgnih.gov These dyes are formally derived from squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione), which can be considered an enol tautomer of 1,3-cyclobutanedione with two additional hydroxyl groups.
The synthesis of squaraine dyes involves the condensation of squaric acid or its derivatives (like diethyl squarate) with two equivalents of an electron-rich nucleophile. nih.gov Common nucleophiles include N,N-dialkylanilines, indolenine derivatives, pyrroles, and other activated aromatic or heterocyclic compounds. wikipedia.orgmdpi.com The reaction creates a highly conjugated donor-acceptor-donor (D-A-D) system, where the electron-deficient four-membered ring acts as the central acceptor. nih.gov
General Synthesis of a Symmetrical Squaraine Dye: Squaric Acid + 2 eq. Electron-rich Donor → Symmetrical Squaraine Dye + 2 H₂O
Unsymmetrical squaraines, with two different donor groups, can also be synthesized through sequential condensation reactions. nih.gov While the synthesis typically starts from squaric acid, the resulting dye contains the core cyclobutane-1,3-dione-related framework. Modifications to the donor groups, such as the introduction of methyl groups on the heterocyclic components, are frequently performed to tune the photophysical and solubility properties of the dye. nih.govcore.ac.uk The unique electronic and optical properties of squaraine dyes make them valuable as fluorescent probes for biomedical imaging and as chemosensors. wikipedia.org
| Component | Role | Example | Reference |
|---|---|---|---|
| Squaric Acid | Core Building Block (Acceptor) | 3,4-Dihydroxycyclobut-3-ene-1,2-dione | wikipedia.orgnih.gov |
| Electron-Rich Heterocycle | Nucleophile (Donor) | Indolenine derivatives, N,N-Dialkylanilines | wikipedia.orgmdpi.com |
| Resulting Molecule | Functional Dye | Squaraine Dye | nih.gov |
Structure Reactivity and Structure Property Relationships in Substituted Cyclobutane 1,3 Diones
Impact of Alkyl and Aryl Substituents on Ring Conformation and Reactivity
The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to alleviate torsional strain. For cyclobutane-1,3-dione (B95015), the presence of two sp²-hybridized carbon atoms influences this puckering. The introduction of a substituent at the 2-position, such as a methyl group in 2-Methylcyclobutane-1,3-dione, further modulates the ring's preferred conformation.
The puckered nature of the cyclobutane ring in substituted derivatives has been a subject of conformational analysis. nih.govdalalinstitute.com The ring can exist in a dynamic equilibrium between different puckered conformations. A substituent at the 2-position will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the adjacent carbonyl groups and the hydrogen atoms on the ring. This conformational preference directly impacts the accessibility of the carbonyl carbons and the alpha-protons to incoming reagents, thereby influencing the compound's reactivity. For instance, a pseudo-equatorial orientation of the methyl group would create a specific steric environment around the adjacent carbonyls, potentially directing nucleophilic attack to the less hindered face of the molecule.
The reactivity of the carbonyl groups in this compound is also influenced by the enolizability of the alpha-protons. The acidity of the proton at the 2-position is significantly increased due to the electron-withdrawing effect of both adjacent carbonyl groups. This facilitates the formation of an enolate, which is a key intermediate in many reactions of dicarbonyl compounds. The conformation of the ring will affect the orbital overlap required for enolization and the subsequent reactivity of the enolate.
| Substituent Type at C-2 | Expected Impact on Ring Puckering | General Effect on Carbonyl Reactivity | Influence on Enolate Formation |
|---|---|---|---|
| Small Alkyl (e.g., Methyl) | Favors a puckered conformation with the substituent in a pseudo-equatorial position. | Minor steric hindrance; electronic effects may slightly modulate carbonyl electrophilicity. | Facilitates enolate formation due to the acidity of the alpha-proton. |
| Bulky Alkyl (e.g., tert-Butyl) | Strongly favors a puckered conformation with the substituent in a pseudo-equatorial position, potentially distorting the ring further. | Significant steric hindrance, directing nucleophilic attack to the opposite face of the ring and potentially to the less hindered carbonyl. | May sterically hinder the approach of a base for deprotonation. |
| Aryl (e.g., Phenyl) | Can influence puckering through steric and electronic effects (e.g., conjugation). The planar nature of the aryl group may lead to specific conformational preferences. | Electronic effects (inductive and resonance) can significantly alter the electrophilicity of the carbonyl carbons. | Can influence the acidity of the alpha-proton and the stability of the resulting enolate through resonance. |
Stereochemical Aspects and Diastereomeric Control in Reactions
The puckered, chiral nature of a monosubstituted cyclobutane-1,3-dione like this compound has important stereochemical implications for its reactions. Reactions at the carbonyl groups or at the enolizable positions can proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over another.
The stereochemical outcome of reactions is often dictated by the direction of approach of the reagent to the cyclobutane ring. The pre-existing stereocenter at C-2 and the puckered conformation of the ring create two diastereotopic faces. A reagent can approach from the same side as the methyl group (syn-attack) or from the opposite side (anti-attack). Generally, to minimize steric hindrance, attack from the face opposite to the substituent (anti-attack) is favored. This principle is fundamental in achieving diastereomeric control in the synthesis of substituted cyclobutanes. nih.govnih.gov
For example, in the alkylation of the enolate of this compound, the incoming electrophile would be expected to approach from the face of the ring opposite to the methyl group. This would result in a trans-relationship between the methyl group and the newly introduced alkyl group. The degree of diastereoselectivity would depend on the size of the substituent at C-2, the nature of the electrophile, and the reaction conditions. The design of stereoselective syntheses involving cyclobutane intermediates often relies on exploiting these inherent conformational biases. nih.govacs.orgnih.govntu.ac.uk
| Reaction Type | Reagent | Predicted Major Diastereomer | Rationale for Diastereoselectivity |
|---|---|---|---|
| Nucleophilic addition to a carbonyl | Small nucleophile (e.g., NaBH₄) | The hydroxyl group will be preferentially formed on the same side as the methyl group (syn) due to the nucleophile attacking from the less hindered (anti) face. | Steric hindrance from the pseudo-equatorial methyl group directs the incoming nucleophile to the opposite face of the ring. |
| Enolate alkylation | Alkyl halide (e.g., CH₃I) | The new alkyl group will be introduced on the opposite side of the ring relative to the existing methyl group (trans). | The enolate will adopt a conformation that minimizes steric interactions, and the electrophile will approach from the less hindered face. |
Electronic Effects of Substituents on Carbonyl Reactivity
The electronic nature of the substituent at the 2-position of a cyclobutane-1,3-dione can significantly modulate the reactivity of the two carbonyl groups. These effects can be transmitted through the sigma bonds of the ring (inductive effects) and, in the case of unsaturated or aromatic substituents, through space or via conjugation.
A methyl group, as in this compound, is generally considered to be weakly electron-donating through induction. quora.comncert.nic.inlibretexts.org This inductive effect would be expected to slightly decrease the electrophilicity of the adjacent carbonyl carbons, making them marginally less reactive towards nucleophiles compared to the unsubstituted cyclobutane-1,3-dione. However, the effect of alkyl groups on carbonyl reactivity is a nuanced topic, with some studies suggesting that under certain circumstances, they can appear to be electron-withdrawing. peshprints.com
| Substituent at C-2 | Primary Electronic Effect | Expected Influence on Carbonyl Electrophilicity | Potential Impact on Reaction Rates with Nucleophiles |
|---|---|---|---|
| Methyl | Weakly electron-donating (inductive) | Slight decrease | Slightly slower reaction rate compared to the unsubstituted dione (B5365651). |
| Electron-withdrawing group (e.g., CF₃) | Strongly electron-withdrawing (inductive) | Significant increase | Significantly faster reaction rate. |
| Aryl group (e.g., Phenyl) | Can be electron-donating or -withdrawing depending on the substitution on the aryl ring (inductive and resonance) | Variable, depends on the electronic nature of the aryl substituent. | Reaction rate can be either increased or decreased. |
Emerging Research Frontiers and Future Prospects for 2 Methylcyclobutane 1,3 Dione Chemistry
Development of Novel Catalytic Transformations
The exploration of novel catalytic transformations centered specifically on 2-methylcyclobutane-1,3-dione is an area with significant potential for growth. Current research into the catalytic manipulation of cyclobutane (B1203170) rings often involves more complexly substituted systems. For instance, photochemical [2+2] cycloadditions are a well-established method for forming cyclobutane rings, and subsequent catalytic manipulations of these structures are of considerable interest. However, specific catalytic reactions such as ring-opening, ring-expansion, or functional group interconversions tailored to the less sterically hindered this compound are not extensively documented.
General advancements in catalysis, such as the use of transition metal catalysts for C-C bond activation and functionalization, could theoretically be applied to this compound. Such transformations could lead to the stereoselective synthesis of valuable substituted cyclobutane derivatives or provide pathways to unique acyclic structures through controlled ring-opening. The development of catalysts that can selectively functionalize the C-H bonds of the cyclobutane ring or selectively open the ring would represent a significant step forward. At present, however, dedicated studies on such catalytic systems for this specific molecule are not prominent in the literature.
Advanced Materials Science Applications
The rigid and puckered nature of the cyclobutane ring makes it an attractive building block, or "scaffold," in medicinal chemistry and materials science. nih.govnih.govru.nl The introduction of a cyclobutane moiety can impart conformational rigidity and unique three-dimensional structures to molecules. nih.gov This has led to the incorporation of cyclobutane derivatives into polymers and small-molecule drug candidates. nih.govnih.gov
Despite this, the direct application of this compound as a monomer or key precursor for advanced materials is not yet a well-documented field. The bifunctional nature of the dione (B5365651) could, in principle, allow for its use in step-growth polymerization to create polyesters or other condensation polymers. The strained four-membered ring also presents the possibility of ring-opening polymerization to yield polymers with unique backbone structures. However, specific research detailing the polymerization of this compound and the properties of the resulting materials is scarce. The potential for this compound to be used in the synthesis of liquid crystals, functional polymers, or organic electronic materials remains an open area for investigation.
Bio-inspired Chemical Syntheses
Bio-inspired synthesis seeks to mimic nature's strategies to create complex molecules. While natural products containing the cyclobutane core exist and are targets for synthesis, the use of this compound as a starting material in bio-inspired synthetic routes is not a major theme in current research. researchgate.net
The field of biocatalysis, which uses enzymes to perform chemical transformations, offers a potential avenue for the future use of this compound. Enzymes could potentially be used for the stereoselective reduction of the ketone functionalities or for other modifications of the ring structure. Such bio-inspired approaches could provide efficient and environmentally friendly routes to chiral building blocks derived from this compound. A related area of research has demonstrated the bio-based synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock, suggesting that bio-inspired routes to cyclic diamines are of interest, though this work does not involve a cyclobutane starting material. maastrichtuniversity.nl The application of similar bio-inspired strategies starting from this compound is yet to be explored in depth.
Machine Learning and Artificial Intelligence in Reactivity Prediction and Compound Design
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and the design of novel molecules with desired properties. These computational tools are being used to screen vast chemical spaces and to identify promising synthetic routes and new molecular structures.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methylcyclobutane-1,3-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions or derivatization of cyclobutane precursors. For example, cyclobutane-1,3-dione derivatives can undergo alkylation using methyl iodide in the presence of a base (e.g., KCO) to introduce the methyl group. Optimization involves tuning reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., phase-transfer catalysts). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitoring by TLC and NMR ensures reaction progress .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should be prioritized?
- Methodological Answer : Key techniques include:
- H/C NMR : Look for cyclobutane ring protons (δ 2.5–3.5 ppm) and carbonyl carbons (δ 190–210 ppm). The methyl group appears as a singlet (~δ 1.2–1.5 ppm for H; δ 20–25 ppm for C).
- IR Spectroscopy : Strong carbonyl stretches at ~1750–1850 cm.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with exact mass matching CHO (122.0368 g/mol). Cross-referencing with databases like PubChem ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis under different catalytic systems?
- Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent choice, or moisture sensitivity. For instance, Lewis acid catalysts (e.g., AlCl) may improve yields in anhydrous THF but degrade in protic solvents. Systematic studies using Design of Experiments (DoE) can identify critical factors. Compare kinetic data (e.g., reaction half-life via in situ IR) and characterize byproducts (e.g., GC-MS) to trace side reactions. Recent studies suggest Pd-catalyzed pathways reduce side products by 15–20% .
Q. What strategies enable the use of this compound in stereocontrolled synthesis of heterocyclic compounds?
- Methodological Answer : The compound serves as a dienophile in Diels-Alder reactions or a Michael acceptor. For stereocontrol:
- Organocatalysis : Use chiral amines (e.g., Cinchona alkaloids) to induce enantioselectivity in cycloadditions, achieving up to 90% ee.
- Transition Metal Catalysis : Rhodium complexes (e.g., [Rh(cod)]BF) direct regioselective [2+2] cyclizations with α,β-unsaturated esters.
- Protecting Group Strategies : Temporary silylation of carbonyl groups prevents undesired keto-enol tautomerism during multi-step syntheses. Applications in indane-1,3-dione derivatives highlight its versatility .
Q. How do computational studies enhance the understanding of this compound’s thermodynamic stability and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict ring strain energy (~25–30 kcal/mol for cyclobutane cores) and transition states for ring-opening reactions. Solvent effects (PCM models) and substituent impacts (e.g., methyl vs. ethyl) are modeled to optimize synthetic pathways. Thermodynamic data (e.g., ΔH from LANGE’S HANDBOOK) validate computational results experimentally via calorimetry .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies, and how can this be addressed?
- Methodological Answer : Variations (e.g., 120–135°C) stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and X-ray crystallography to confirm lattice structures. Recrystallization from ethyl acetate/hexane (1:3) yields the most stable polymorph. Purity checks via HPLC (C18 column, acetonitrile/water mobile phase) ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
